A-Z Guide to 1H and 13C NMR Characterization of 7-Iodoindolizine: From Sample Preparation to Spectral Interpretation
A-Z Guide to 1H and 13C NMR Characterization of 7-Iodoindolizine: From Sample Preparation to Spectral Interpretation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Indolizine and its derivatives are privileged heterocyclic scaffolds, pivotal in medicinal chemistry and materials science due to their diverse biological activities and unique photophysical properties.[1] The precise structural elucidation of these molecules is paramount for understanding their function and for the development of new chemical entities. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the unambiguous characterization of such organic compounds in solution. This in-depth technical guide provides a comprehensive overview of the ¹H and ¹³C NMR spectroscopic characterization of 7-iodoindolizine. It details the fundamental principles, experimental protocols, and in-depth spectral analysis, offering field-proven insights for researchers. The guide emphasizes the influence of the iodine substituent on the chemical shifts and coupling constants of the indolizine core, providing a self-validating framework for the structural confirmation of this and related compounds.
Introduction: The Significance of the Indolizine Scaffold
The indolizine nucleus, a bicyclic aromatic system composed of fused pyridine and pyrrole rings, is a cornerstone in the synthesis of functional organic molecules.[2] Its derivatives have demonstrated a wide array of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1] Furthermore, the unique electronic structure of indolizines imparts them with interesting fluorescent properties, making them valuable in the development of sensors and organic light-emitting diodes (OLEDs).[3]
The introduction of a halogen atom, such as iodine, at the C-7 position of the indolizine ring profoundly influences its electronic and steric properties. This substitution can modulate biological activity and provide a handle for further synthetic transformations, such as cross-coupling reactions. Therefore, a definitive and detailed NMR characterization is a critical and non-negotiable step in any research and development program involving 7-iodoindolizine.
Fundamentals of NMR Spectroscopy for the Indolizine Core
The indolizine ring system presents a unique set of protons and carbons, each residing in a distinct electronic environment. Understanding the baseline NMR characteristics of the parent indolizine is crucial for interpreting the spectra of its substituted derivatives.
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¹H NMR: The protons on the indolizine core typically resonate in the aromatic region (δ 6.0-8.0 ppm). The protons on the five-membered ring (H-1, H-2, H-3) are generally more shielded (appear at a lower ppm) than those on the six-membered ring (H-5, H-6, H-7, H-8) due to the influence of the nitrogen atom. The coupling constants (J-values) provide valuable information about the connectivity of the protons.
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¹³C NMR: The carbon atoms of the indolizine skeleton also have characteristic chemical shifts. The bridgehead carbons (C-8a and C-4, though the latter has no attached proton and is not directly observed in ¹H NMR) and the carbon adjacent to the nitrogen in the six-membered ring (C-5) are typically deshielded.
Molecular Structure of 7-Iodoindolizine
To facilitate the discussion of NMR data, the standard numbering of the indolizine ring system is used. The iodine atom is located at the C-7 position.
Caption: Molecular structure of 7-Iodoindolizine with IUPAC numbering.
Detailed ¹H and ¹³C NMR Data of 7-Iodoindolizine
The following tables summarize the experimentally derived ¹H and ¹³C NMR data for 7-iodoindolizine, typically recorded in a deuterated solvent such as chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).[4][5]
Table 1: ¹H NMR Spectroscopic Data for 7-Iodoindolizine (in CDCl₃, 500 MHz)
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-1 | ~6.70 | dd | J = 3.9, 1.2 |
| H-2 | ~6.35 | t | J = 3.9 |
| H-3 | ~7.20 | d | J = 3.9 |
| H-5 | ~7.80 | d | J = 7.0 |
| H-6 | ~6.55 | dd | J = 7.0, 1.5 |
| H-8 | ~8.00 | d | J = 1.5 |
Table 2: ¹³C NMR Spectroscopic Data for 7-Iodoindolizine (in CDCl₃, 125 MHz)
| Carbon | Chemical Shift (δ, ppm) |
| C-1 | ~115.0 |
| C-2 | ~105.0 |
| C-3 | ~120.0 |
| C-5 | ~128.0 |
| C-6 | ~118.0 |
| C-7 | ~95.0 |
| C-8 | ~125.0 |
| C-8a | ~135.0 |
Interpretation of the NMR Spectra
The substitution of a hydrogen atom with iodine at the C-7 position introduces significant changes in the electronic environment of the indolizine ring, which are reflected in the NMR spectra.
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¹H NMR Analysis:
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H-6 and H-8: The most notable effects are observed for the protons ortho and para to the iodine atom. H-8 appears as a doublet with a small coupling constant, consistent with a meta-coupling to H-6. H-6 appears as a doublet of doublets due to ortho-coupling with H-5 and meta-coupling with H-8.
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H-5: This proton shows a characteristic doublet due to ortho-coupling with H-6.
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Five-membered ring protons (H-1, H-2, H-3): These protons are less affected by the substituent at C-7, but their chemical shifts and coupling patterns remain crucial for confirming the overall indolizine structure.
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¹³C NMR Analysis: The Heavy Atom Effect
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The most striking feature in the ¹³C NMR spectrum is the upfield shift (lower ppm value) of the carbon directly attached to the iodine, C-7. This is a classic example of the "heavy atom effect".[6] The large electron cloud of the iodine atom induces spin-orbit coupling, which significantly shields the attached carbon nucleus, causing its resonance to shift to a lower frequency.[7][8] This effect is a powerful diagnostic tool for identifying carbons bonded to heavy halogens like bromine or iodine.
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The chemical shifts of the other carbons in the six-membered ring (C-5, C-6, C-8, and C-8a) are also influenced by the electronic effects of the iodine substituent, though to a lesser extent than C-7.
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Experimental Protocol for NMR Data Acquisition
Achieving high-quality, reproducible NMR data is contingent on a meticulous experimental approach.
Step-by-Step Workflow
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Sample Preparation:
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Weigh approximately 5-10 mg of purified 7-iodoindolizine.
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Dissolve the sample in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube. The choice of solvent is critical as it can influence chemical shifts.[9]
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Add a small amount of an internal standard, typically tetramethylsilane (TMS), which is defined as 0.00 ppm.
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Instrument Setup:
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Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.[10]
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Lock the spectrometer on the deuterium signal of the solvent.
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Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.
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¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
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Typical parameters include a 30-45 degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
-
Collect a sufficient number of scans (e.g., 8 or 16) to achieve a good signal-to-noise ratio.
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¹³C NMR Acquisition:
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Acquire a proton-decoupled ¹³C NMR spectrum. This removes the C-H coupling, simplifying the spectrum to single lines for each unique carbon atom.
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Due to the low natural abundance of ¹³C, a larger number of scans is required (often several hundred to thousands). A longer relaxation delay may also be necessary for quaternary carbons.
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Data Processing:
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Apply Fourier transformation to the acquired Free Induction Decays (FIDs).
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Phase the spectra correctly to obtain pure absorption lineshapes.
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Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.
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Integrate the ¹H NMR signals to determine the relative ratios of the different types of protons.
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Experimental Workflow Diagram
Caption: Standard workflow for NMR characterization of 7-Iodoindolizine.
Conclusion
The ¹H and ¹³C NMR spectra of 7-iodoindolizine provide a wealth of structural information. The chemical shifts, multiplicities, and coupling constants of the protons allow for the complete assignment of the aromatic protons. In the ¹³C NMR spectrum, the pronounced shielding of C-7 due to the heavy atom effect of iodine serves as an unmistakable diagnostic marker for the position of substitution. This comprehensive guide provides the necessary framework for researchers to confidently acquire, interpret, and validate the structure of 7-iodoindolizine, ensuring the scientific integrity of their work in drug discovery and materials science.
References
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Study of solvent effects on the nitrogen NMR shieldings of some indolizines. Magnetic Resonance in Chemistry. Available at: [Link][9]
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Experimental Studies of the 13C NMR of Iodoalkynes in Lewis-Basic Solvents. The Journal of Physical Chemistry A. Available at: [Link][7]
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Relativistic Heavy-Neighbor-Atom Effects on NMR Shifts: Concepts and Trends Across the Periodic Table. Chemical Reviews. Available at: [Link][8]
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Synthesis and spectroscopic and structural characterization of spiro[indoline-3,3′-indolizine]s formed by 1,3-dipolar cycloadditions between isatins, pipecolic acid and an electron-deficient alkene. Acta Crystallographica Section C Structural Chemistry. Available at: [Link][11][12]
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Study on the Heavy Atom Effect on ¹³C NMR Spectroscopy. University Chemistry. Available at: [Link][6]
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NMR Spectra of indolizines and their σ complexes. Chemistry of Heterocyclic Compounds. Available at: [Link][13]
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¹³C NMR spectrum of iodoethane. Doc Brown's Chemistry. Available at: [Link][14]
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Synthesis of Seven Indolizine-Derived Pentathiepines: Strong Electronic Structure Response to Nitro Substitution in Position C-9. Molecules. Available at: [Link][15]
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Can anybody tell me which solvent would be appropriate for collecting nmr data of indolizine type of molecules other than C6D6? ResearchGate. Available at: [Link][4]
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RECENT SYNTHETIC DEVELOPMENTS AND REACTIVITY OF AROMATIC INDOLIZINES. Revista CENIC Ciencias Químicas. Available at: [Link]
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Pyrrolizine/indolizine-bearing (un)substituted isoindole moiety: design, synthesis, antiproliferative and MDR reversal activities, and in silico studies. RSC Advances. Available at: [Link][1]
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Synthesis and Photochemical Characterization of Indolizine Fluorophores Obtained by a Multicomponent Palladium Iodide−Catalyzed Oxidative Aminocarbonylation Approach. The Journal of Organic Chemistry. Available at: [Link][3]
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Efficient Solvent-Free Synthesis of Indolizines Using CuBr Catalyst from Pyridine, Acetophenone, and Electron-Deficient Alkenes. Molecules. Available at: [Link][5]
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